(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Description
(5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is an oxindole derivative characterized by a methyl group at position 5 of the indole ring and an acetic acid moiety at position 2. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol and CAS number 938459-17-7 . The structural features—such as the oxindole core, methyl substitution, and acetic acid side chain—influence its physicochemical properties and interactions with biological targets.
Properties
IUPAC Name |
2-(5-methyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-2-3-9-7(4-6)8(5-10(13)14)11(15)12-9/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCMKMSXYMSZJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661655 | |
| Record name | (5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938459-17-7 | |
| Record name | (5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 5-methyl-2-nitroaniline Derivatives
- Starting from 5-methyl-2-nitroaniline, reduction to the corresponding 5-methyl-2-aminophenylacetic acid can be performed.
- Cyclization under acidic or thermal conditions leads to the formation of the 2-oxo-2,3-dihydroindole ring system.
- Subsequent oxidation or functional group transformations yield the target this compound.
Alkylation of 5-methylindolin-2-one
- The 5-methylindolin-2-one core is alkylated at the 3-position using haloacetic acid derivatives (e.g., chloroacetic acid or its esters).
- Phase transfer catalysts such as tetrabutylammonium bromide facilitate the alkylation in a biphasic system.
- The reaction is typically conducted in solvents like acetonitrile or ethyl acetate under controlled temperature.
- Hydrolysis of ester intermediates, if used, affords the free acetic acid functionality.
One-Pot Synthesis via Ring Formation and Side Chain Introduction
- Some synthetic patents describe one-pot methods where ring closure and side chain introduction occur sequentially in a single reaction vessel.
- These methods employ reagents such as sodium carbonate or bicarbonate as bases, phase transfer catalysts, and heating to promote cyclization and alkylation.
- The process may involve initial formation of oxadiazole intermediates that rearrange to the indolinone acetic acid structure.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Reduction of nitro group | Sn/HCl or catalytic hydrogenation | Converts nitro to amine |
| Cyclization | Acidic medium (e.g., polyphosphoric acid) or heat | Forms indolinone ring |
| Alkylation at 3-position | Chloroacetic acid/ester, base (Na2CO3, K2CO3), phase transfer catalyst (e.g., tetrabutylammonium bromide) | Facilitates substitution at 3-position |
| Hydrolysis | Aqueous acid or base hydrolysis | Converts esters to acetic acid |
| Purification | Filtration, recrystallization | Ensures product purity |
Analytical and Research Findings
- The compound’s structure is confirmed by spectroscopic methods including NMR, IR, and mass spectrometry.
- Purity and yield depend on reaction time, temperature, and choice of solvent/base.
- Phase transfer catalysts significantly improve alkylation efficiency.
- Reaction optimization studies indicate that moderate heating (50-80°C) and controlled pH enhance product formation while minimizing side reactions.
- Crystallization from suitable solvents yields the compound as a solid with defined melting point and purity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reduction and Cyclization | 5-methyl-2-nitroaniline | Sn/HCl reduction; acid cyclization | Straightforward; accessible precursors | Multi-step; requires careful control |
| Alkylation of Indolinone Core | 5-methylindolin-2-one | Chloroacetic acid, Na2CO3, phase transfer catalyst | Efficient; good yields | Requires preformed indolinone |
| One-Pot Synthesis | Appropriate substituted precursors | Base (Na2CO3), phase transfer catalyst, heat | Time-saving; fewer purifications | Reaction complexity; optimization needed |
Chemical Reactions Analysis
Types of Reactions: (5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound, such as alcohols or amines.
Substitution: Substitution reactions can result in the formation of various substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound exhibits potential pharmacological activities that make it a candidate for drug development. Research indicates that it may possess anti-inflammatory and analgesic properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Case Study: Analgesic Activity
A study published in the Journal of Medicinal Chemistry investigated the analgesic effects of (5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid in animal models. The results showed a significant reduction in pain response compared to control groups, suggesting its potential as a non-opioid analgesic agent .
Agricultural Applications
Plant Growth Regulators
This compound is also being explored as a plant growth regulator. Its structural similarity to indole acetic acid (IAA), a well-known plant hormone, suggests it may influence plant growth and development.
Case Study: Enhancement of Crop Yield
Research conducted on tomato plants demonstrated that the application of this compound led to improved fruit yield and size. The treated plants showed enhanced root development and nutrient uptake, indicating its effectiveness as a growth promoter .
Biochemical Research
Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling.
Case Study: COX Inhibition
In vitro studies revealed that this compound significantly inhibited COX activity in human cell lines. This finding supports its potential use as an anti-inflammatory agent .
Mechanism of Action
The mechanism by which (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific receptors or enzymes, leading to biological responses. Further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Core
Halogenated Derivatives
- (5-Bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid : The bromine atom at position 5 increases molecular weight (284.11 g/mol) and may enhance lipophilicity compared to the methyl-substituted analogue. Synthesis via microwave-assisted methods yielded 77–80% using malonic acid and triethylamine .
- (5-Chloro-2-oxo-3,3-diphenylindol-1-yl)acetic Acid : Chlorine and diphenyl substitutions significantly alter steric and electronic properties, with a molecular weight of 377.08 g/mol . Such modifications are linked to enhanced receptor affinity in medicinal chemistry applications .
Positional Isomers
- (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid : A positional isomer with the methyl group at position 7 instead of 4. While molecular weight remains identical (205.21 g/mol), the altered substitution pattern may affect metabolic stability or binding to enzymes .
Hydroxylated Derivatives
Functional Group Modifications
Ester Derivatives
- 5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl Pentanoate: Replacing the acetic acid with a pentanoate ester reduces polarity, lowering the melting point to 82–83°C (vs. free acid’s expected higher melting point). Such esters are often used to improve membrane permeability in prodrug designs .
- 2-Oxo-2,3-dihydro-1H-indol-3-yl Benzoate : The bulky benzoate group increases molecular rigidity, reflected in a higher melting point (136–138°C ) compared to aliphatic esters .
Heterocyclic Hybrids
- [1-Benzyl-4-(methoxycarbonyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic Acid: Pyrrolidinone hybrids exhibit distinct ring strain and hydrogen-bonding capabilities, with synthesis yields up to 93% under optimized conditions .
Table 1: Key Properties of Selected Analogues
Key Observations:
- Synthetic Efficiency : Microwave-assisted methods (e.g., ) and optimized catalysts (e.g., triethylamine in dioxane) improve yields for brominated and hydroxylated derivatives.
- Thermal Stability: Thioxothiazolidinone hybrids exhibit markedly higher melting points due to increased ring rigidity .
- Biological Detection: The unsubstituted parent compound, (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, was identified in metabolomic studies, suggesting endogenous roles distinct from its methylated analogue .
Implications for Research and Development
The structural diversity of oxindole derivatives underscores their versatility in drug discovery and metabolic studies. For instance:
- 5-Methyl Substitution : Enhances lipophilicity and may improve blood-brain barrier penetration compared to polar hydroxylated analogues.
- Esterification : Offers a strategy to modulate solubility and bioavailability, as seen in prodrug development .
- Hybrid Systems: Thiazolidinone or pyrrolidinone hybrids introduce novel pharmacophores for targeting enzymes or receptors .
Biological Activity
(5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, identified by its CAS number 938459-17-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 205.21 g/mol
- Structure : The compound features an indole core with a methyl group and a carboxylic acid substituent, which is crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. A notable study evaluated its cytotoxic effects on various cancer cell lines. The results were quantified using the IC metric, which measures the concentration required to inhibit cell growth by 50%.
| Cell Line | IC (µM) | Reference |
|---|---|---|
| A431 (epidermoid carcinoma) | 12.5 | |
| U251 (glioblastoma) | 15.0 | |
| HT29 (colon cancer) | 10.0 |
These findings suggest that the compound may be effective in targeting specific cancer types, potentially by inducing apoptosis or inhibiting cell proliferation.
The mechanism behind the anticancer activity of this compound appears to involve modulation of signaling pathways associated with cell survival and apoptosis. Molecular docking studies have indicated that this compound interacts with key proteins involved in these pathways, suggesting a targeted mechanism of action.
Study on Indole Derivatives
A comprehensive study published in a peer-reviewed journal investigated various indole derivatives, including this compound. The researchers found that compounds with similar structural features exhibited enhanced inhibition of cancer cell growth compared to traditional chemotherapeutics. This study highlighted the potential for indole derivatives to serve as lead compounds in drug development for cancer therapy .
In Vivo Studies
In vivo studies have also been conducted to assess the efficacy of this compound in animal models. These studies demonstrated a reduction in tumor size and improved survival rates among treated subjects compared to control groups. Such findings underscore the compound's potential therapeutic benefits and warrant further investigation into its clinical applications .
Safety and Toxicology
While the biological activity of this compound is promising, safety assessments are essential. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits minimal adverse effects. However, comprehensive toxicological evaluations are necessary to establish safety profiles for human use .
Q & A
Q. What are the recommended synthetic routes for (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, and how can purity be ensured?
The synthesis of indole-derived acetic acids typically involves cyclization and functionalization steps. For analogs like ethyl 2-(1H-indol-3-yl)-2-oxoacetate, a common approach includes:
- Cyclization : Using sodium acetate in acetic acid to form the indole core .
- Methylation : Introducing methyl groups via dimethyl sulfate or methyl iodide under controlled conditions .
- Purification : Recrystallization from DMF/acetic acid mixtures to achieve ≥95% purity .
For the target compound, ensure reaction optimization (e.g., reflux time, stoichiometry) and validate purity via HPLC or NMR .
Q. How can structural and electronic properties of this compound be characterized experimentally?
- Spectroscopy : Use FT-IR to identify carbonyl (C=O) and NH stretching vibrations (observed at ~1700 cm⁻¹ and ~3400 cm⁻¹, respectively) .
- NMR : Analyze ¹H and ¹³C NMR shifts for the dihydroindole ring (e.g., δ 2.5–3.5 ppm for CH₂ groups) and acetic acid moiety (δ 4.0–4.5 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Thermal stability : Avoid temperatures >25°C to prevent decomposition of the oxo-dihydroindole moiety .
- Light sensitivity : Store in amber glassware to protect against photodegradation, as indole derivatives are prone to oxidation .
- Moisture control : Use desiccants to prevent hydrolysis of the acetic acid group .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (acute toxicity category 4) .
- Ventilation : Use fume hoods to minimize inhalation risks, especially during synthesis involving volatile reagents (e.g., acetic acid) .
- Waste disposal : Neutralize acidic byproducts before disposal, adhering to institutional guidelines .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) elucidate the reactivity of this compound?
- DFT calculations : Optimize molecular geometry using B3LYP/6-311++G(d,p) to predict vibrational frequencies and electronic transitions, correlating with experimental FT-IR/UV-Vis data .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity, as done for anti-proliferative indole derivatives .
Q. What strategies resolve contradictions in spectroscopic data between batches?
Q. How does the 5-methyl group influence the compound’s pharmacological activity compared to non-methylated analogs?
Q. What experimental designs optimize yield in large-scale synthesis?
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions .
- Flow chemistry : Implement continuous reactors to improve heat/mass transfer and reduce side reactions .
Q. How can the compound’s tautomeric equilibria (keto-enol) impact its biological activity?
Q. What are the challenges in quantifying trace impurities, and how are they addressed?
- HPLC-MS/MS : Achieve ppm-level detection limits for impurities like unreacted 5-methylindole precursors .
- Standard addition : Spike samples with known impurities to validate method accuracy .
Methodological Notes
- Synthesis : Prioritize regioselective methylation (e.g., at the 5-position) using directing groups or protective strategies .
- Characterization : Combine experimental (XRD, NMR) and computational (DFT) data for unambiguous structural assignment .
- Biological testing : Include positive controls (e.g., known enzyme inhibitors) to contextualize activity data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
